molecular formula C11H12O4 B1628954 5-Allyl-2-hydroxy-3-methoxybenzoic acid CAS No. 2216-99-1

5-Allyl-2-hydroxy-3-methoxybenzoic acid

Cat. No. B1628954
CAS RN: 2216-99-1
M. Wt: 208.21 g/mol
InChI Key: DBXLLKFZSNRRLF-UHFFFAOYSA-N
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Description

“5-Allyl-2-hydroxy-3-methoxybenzoic acid” is a chemical compound with the molecular formula C11H12O4. It is also known as "Methyl 5-allyl-2-hydroxy-3-methoxybenzoate" . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of “5-Allyl-2-hydroxy-3-methoxybenzoic acid” consists of an allyl group (C3H5-) attached to a benzoic acid core, which is further substituted with hydroxy (-OH) and methoxy (-OCH3) groups .


Physical And Chemical Properties Analysis

“5-Allyl-2-hydroxy-3-methoxybenzoic acid” is a solid substance at room temperature . It has a molecular weight of 222.24 g/mol . The melting point is reported to be 56°C and the boiling point is 174°C/12 mmHg .

Scientific Research Applications

Inhibition of Enzymes

5-Allyl-2-hydroxy-3-methoxybenzoic acid has been studied for its potential in inhibiting enzymes. For instance, it was synthesized as an affinity-labeling reagent for catechol O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines. It showed noncompetitive inhibition of COMT, suggesting its potential for regulating the activity of this enzyme in various physiological and pathological processes (Borchardt & Huber, 1982).

Synthesis and Chemical Reactions

The compound has been involved in various synthetic pathways and chemical reactions. For example, it played a role in the nucleophilic substitution reaction of bromobenzo derivatives, demonstrating its utility in the synthesis of complex organic compounds (Mataka et al., 1992). Additionally, it has been used in the synthesis of intermediates for radiopharmaceuticals, indicating its potential application in medical imaging and diagnostics (Jing, 2004).

Biological Activities and Medicinal Potential

The compound has been isolated from natural sources like marine-derived fungi and plants, where it showed significant biological activities. For example, derivatives of 5-Allyl-2-hydroxy-3-methoxybenzoic acid exhibited strong antioxidant activity, suggesting their potential in combating oxidative stress-related diseases (Xu et al., 2017). This points to its possible use in developing new therapeutic agents or dietary supplements.

Chemical Synthesis and Modification

The compound has been a focus in the field of chemical synthesis, demonstrating its versatility and potential for modification. It's been used in reactions like stereoselective synthesis of tetrahydrofurans, indicating its utility in creating complex molecular structures for various applications (Iqbal et al., 1991).

Encapsulation for Controlled Release

5-Allyl-2-hydroxy-3-methoxybenzoic acid has been used in the encapsulation of flavor molecules, specifically in layered inorganic nanoparticles for controlled release. This application is significant for the food industry, where controlled flavor release can enhance product appeal (Hong et al., 2008).

Safety And Hazards

Safety data sheets indicate that “5-Allyl-2-hydroxy-3-methoxybenzoic acid” may cause skin and eye irritation. Precautions should be taken to avoid contact with skin, eyes, or clothing. In case of contact, wash with plenty of soap and water. If skin or eye irritation persists, get medical advice or attention .

properties

IUPAC Name

2-hydroxy-3-methoxy-5-prop-2-enylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-3-4-7-5-8(11(13)14)10(12)9(6-7)15-2/h3,5-6,12H,1,4H2,2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXLLKFZSNRRLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)C(=O)O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40603019
Record name 2-Hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40603019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Allyl-2-hydroxy-3-methoxybenzoic acid

CAS RN

2216-99-1
Record name 2-Hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40603019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
C Wuensch, J Gross, G Steinkellner, A Lyskowski… - Rsc Advances, 2014 - pubs.rsc.org
… 5-Allyl-2-hydroxy-3-methoxybenzoic acid (31b): 40 . Anhydrous K 2 CO 3 (5 g, 35.0 mmol) was mixed with eugenol (31a, 2.8 mL, 17.5 mmol) at a pressure of 15 bar CO 2 and 175 C in …
Number of citations: 47 pubs.rsc.org
A Modvig, TL Andersen, RH Taaning… - The Journal of …, 2014 - ACS Publications
… General method with 5-allyl-2-hydroxy-3-methoxybenzoic acid (208.2 mg, 1.0 mmol), SiliaCat (20.0 mg, 0.1 mol %), and CPME (2 mL) in chamber B. To chamber A were added zinc …
Number of citations: 57 pubs.acs.org

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